molecular formula C9H12O2 B1665232 Allethrolone CAS No. 29605-88-7

Allethrolone

Cat. No.: B1665232
CAS No.: 29605-88-7
M. Wt: 152.19 g/mol
InChI Key: KZYVOZABVXLALY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable synthetic routes for allethrolone involves the Michael addition of 3-phenylthio-5-hexen-2-one to 1-nitro-1-propene, followed by the conversion of the nitromethyl group in the adduct to an aldehyde function . This method highlights the importance of precise reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high yield and purity. The process often includes fractional crystallization and hydrolysis steps to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Allethrolone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Allethrolone is structurally similar to other compounds such as jasmolone, pyrethrolone, and cinerolone . These compounds share a common cyclopentenone core structure but differ in their side chains and functional groups.

Uniqueness

What sets this compound apart is its specific use as an intermediate in the synthesis of pyrethroid insecticides. Its unique chemical properties make it particularly suitable for this application, providing high efficacy and stability in the final products .

Conclusion

This compound is a versatile compound with significant applications in various fields, particularly in the synthesis of pyrethroid insecticides. Its unique chemical properties and reactivity make it an important intermediate in organic synthesis and industrial production.

Properties

IUPAC Name

4-hydroxy-3-methyl-2-prop-2-enylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-4-7-6(2)8(10)5-9(7)11/h3,8,10H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYVOZABVXLALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885458
Record name 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propen-1-yl)-
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29605-88-7, 551-45-1
Record name Allethrolone
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Record name Allethrolone
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Record name Allethrolone
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Record name 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propen-1-yl)-
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Record name 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propen-1-yl)-
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Record name (±)-2-allyl-4-hydroxy-3-methylcyclopent-2-en-1-one
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Record name 2-ALLYL-4-HYDROXY-3-METHYL-2-CYCLOPENTEN-1-ONE
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Synthesis routes and methods I

Procedure details

Into a reaction vessel, a solution of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone (3 g) and MgCl2.6H2O (4.0 g) in water (120 ml) was charged, and the temperature was elevated up to 100° C. The contents were adjusted to pH 7.3 with 0.1 N NaOH solution, and stirring was continued at 100° C. for 4 hours, during which the pH was maintained at 7.0 to 7.3. After cooling, NaCl (40 g) was added to the reaction mixture, and the resultant mixture was extracted with ether (120 ml) 4 times. The extracts were combined together, dried over anhydrous magnesium sulfate and concentrated at 40° C. under reduced pressure to give an oily substance (2.7 g). The oily substance was chromatographed with silica gel (30 g), followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume) to give 2-allyl-3-methyl-4-hydroxy-2-cyclopentenone (2.6 g). Yield, 87%. N.M.R. (CDCl3, internal standard TMS, δ ppm, 90 MHz): 5.71 (complex m, 1H, --CH2 --CH=CHaHb); 5.06 (m, 1H, --CH2 --CH=CHaHb); 4.93 (m, 1H, --CH2 --CH=CHaHb); 4.74 (broad d, 1H, 4-H); 3.94 (broad s, 1H, 4-OH); 2.96 (d, 2H, --CH2 --CHCHaHb); 2.85 (d of d, 1H, 5-H); 2.27 (d of d, 1H, 5-H); 2.11 (s, 3H, 3-CH3).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
MgCl2.6H2O
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a reaction vessel, a solution of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone (3 g) and ZnCl2 (5 g) in water (120 ml) was charged, and the temperature was elevated up to 100° C. The contents were refluxed for 15 hours while stirring. After cooling, NaCl (40 g) was added to the reaction mixture, and the resulting mixture was extracted with toluene (120 ml) 4 times. The extracts were combined together and concentrated at 50° C. under reduced pressure to give an oily substance (2.5 g). The oily substance was chromatographed on silica gel (30 g), followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume) to give 2-allyl-3-methyl-4-hydroxy-2cyclopentenone (2.4 g). Yield, 80%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In an autoclave, 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone (20 g) and water (400 ml) were charged, and the resultant mixture was stirred at 180° C. for 6 hours in a nitrogen atmosphere. After cooling, sodium chloride (50 g) was added to the reaction mixture, and the resulting mixture was extracted with methyl isobutyl ketone. The extract was concentrated under reduced pressure to give 2-allyl-3-methyl-4-hydroxy-2-cyclopentenone (19 g). Yield, 95%. M.P. 130°-132° C./1.2 mmHg.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In 200 ml of a 5% aqueous sodium hydrogencarbonate solution, was dissolved 29 g of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone. The solution was heated with stirring under reflux for one hour. After having been allowed to cool, the reaction mixture was extracted three times with chloroform. The extract solution was dried over anhydrous magnesium sulfate and freed from the chloroform by distillation. The residue was distilled in vacuo to obtain 21.7 g (75% yield) of 2-allyl-3-methyl-4-hydroxy-2-cyclopentenone boiling at 155° C./1 mmHg.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Twenty grams of a 300-mesh activated alumina (Wako Junyaku Co.) for use in column chromatography was suspended in 100 ml of a toluene-ether (1:1 by volume) mixture admixed with 2.4 g of water. To the suspension, was added 4.0 g of 4-hydroxy-4-methyl-5-allyl-2-cyclopentenone. The suspension was stirred at 30° C. for 24 hours and the alumina was separated by filtration. The separated alumina was extracted three times with 50 ml of a toluene-ether (1:1 by volume) mixture. The extract solutions were combined with the filtrate and concentrated. The concentrate was fractionally distilled in vacuo to obtain 2.5 g (62.5% yield) of 2-allyl-3-methyl-4-hydroxy-2-cyclopentenone boiling at 155° C./1 mmHg.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
toluene-ether
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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